molecular formula C11H12FN3 B13185662 N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13185662
M. Wt: 205.23 g/mol
InChI Key: FPKGUHQHHNZUGO-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a fluorophenylmethyl group attached to the 4-amino position of a methyl-substituted pyrazole ring. Its molecular formula is C10H10FN3, with a molecular weight of 191.21 g/mol. The fluorine atom at the ortho position of the phenyl ring enhances electronic effects, improving binding affinity to biological targets such as enzymes or receptors . This compound is synthesized via nucleophilic substitution between 2-fluorobenzyl chloride and 1-methyl-1H-pyrazol-4-amine in the presence of a base (e.g., K2CO3) and polar aprotic solvents like DMF .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12/h2-5,7-8,13H,6H2,1H3

InChI Key

FPKGUHQHHNZUGO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Fluorine Position : Ortho-substitution (as in the target compound) enhances π-π stacking with aromatic residues in enzymes, while para-substitution (e.g., in 3-fluoro-4-methyl derivatives) improves target selectivity .
  • Methyl vs. Difluoro Groups : Difluorophenyl analogues exhibit stronger enzyme inhibition due to increased electronegativity and van der Waals interactions .

Pyrazole Core Modifications

Compound Name Pyrazole Substitution Chemical Reactivity/Applications Reference
1-Methyl-N-(2-methylphenyl)-1H-pyrazol-5-amine Amino group at pyrazole-5 position Lower thermal stability; limited use in high-temperature reactions
N-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine Ethyl and ethoxy substituents Improved solubility in nonpolar solvents; used in hydrophobic drug formulations
Linifanib (ABT-869) Quinoline-pyrazole hybrid Clinically approved kinase inhibitor (VEGFR/PDGFR targets); unrelated to the target compound’s scaffold

Key Insights :

  • Amino Position: Pyrazole-4-amine derivatives (e.g., the target compound) show higher nucleophilic reactivity than pyrazole-5-amine analogues, enabling diverse functionalization .
  • Hybrid Structures : Linifanib exemplifies how pyrazole cores can be integrated into larger pharmacophores for targeted therapies, though its complexity contrasts with the simpler scaffold of the target compound .

Functional Group Variations

Compound Name Functional Group Impact on Properties Reference
N-[(2-Fluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine Fluoroethyl group at N1 Increased blood-brain barrier penetration; neuroactive potential
N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine Ethyl and fluorine on pyrazole Resistance to oxidative degradation; used in long-term stability studies
N-[(3-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine Bromothiophene substitution Red-shifted UV absorption; applications in optoelectronics

Key Insights :

  • Fluoroethyl Groups : Enhance pharmacokinetic properties but may introduce toxicity risks .
  • Heterocyclic Replacements : Bromothiophene derivatives diverge into materials science, highlighting the scaffold’s versatility beyond medicinal chemistry .

Biological Activity

N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}FN3_3
  • SMILES : C1=CC=C(C(=C1)CNC2=CNN=C2)F
  • InChIKey : PDSIYANAENEXNZ-UHFFFAOYSA-N

The structural characteristics of this compound influence its biological activity significantly. The presence of the fluorine atom and the pyrazole ring are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. A study highlighted that several pyrazole derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound showed significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages exceeding 50% .

Table 1: Anticancer Activity Comparison

Compound NameCell LineIC50_{50} (µM)Growth Inhibition (%)
N-[(2-Fluorophenyl)methyl]-1-methyl...HeLa54.2561.75
Similar Pyrazole DerivativeHepG238.4461.56
Other Pyrazole DerivativeA54949.8562.00

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds similar to this compound have shown the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models . This suggests a mechanism through which these compounds could exert therapeutic effects in inflammatory diseases.

Case Studies and Research Findings

A review on aminopyrazoles emphasized their role in medicinal chemistry, particularly focusing on their anti-inflammatory and anticancer activities . The findings from multiple studies suggest that modifications in the pyrazole structure can enhance biological activity, leading to more effective therapeutic agents.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against S. aureus
AnticancerCytotoxicity in HeLa and HepG2 cells
Anti-inflammatoryInhibition of TNF-alpha release

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